molecular formula C10H12N2O B14405909 2-[(Propan-2-ylidene)amino]benzamide CAS No. 87773-27-1

2-[(Propan-2-ylidene)amino]benzamide

Cat. No.: B14405909
CAS No.: 87773-27-1
M. Wt: 176.21 g/mol
InChI Key: LPRNAQKQTZNXQD-UHFFFAOYSA-N
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Description

2-[(Propan-2-ylidene)amino]benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a benzamide group attached to an imine group, which is further substituted with a propan-2-ylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Propan-2-ylidene)amino]benzamide typically involves the reaction of benzamide with an appropriate isopropylidene amine. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

2-[(Propan-2-ylidene)amino]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of benzamide oxides.

    Reduction: Formation of 2-[(Propan-2-yl)amino]benzamide.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

2-[(Propan-2-ylidene)amino]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(Propan-2-ylidene)amino]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. The benzamide group may also interact with hydrophobic pockets in target proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Benzamide: The parent compound, lacking the imine and propan-2-ylidene groups.

    N-Substituted Benzamides: Compounds with various substituents on the nitrogen atom of the benzamide group.

    Imines: Compounds with a similar imine functional group but different substituents.

Uniqueness

2-[(Propan-2-ylidene)amino]benzamide is unique due to the presence of both the imine and benzamide groups, which confer distinct chemical reactivity and potential biological activity. The propan-2-ylidene group further enhances its lipophilicity and ability to interact with hydrophobic regions of target molecules.

Properties

CAS No.

87773-27-1

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

2-(propan-2-ylideneamino)benzamide

InChI

InChI=1S/C10H12N2O/c1-7(2)12-9-6-4-3-5-8(9)10(11)13/h3-6H,1-2H3,(H2,11,13)

InChI Key

LPRNAQKQTZNXQD-UHFFFAOYSA-N

Canonical SMILES

CC(=NC1=CC=CC=C1C(=O)N)C

Origin of Product

United States

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